molecular formula C11H10N4 B1662337 CCG 2046 CAS No. 13017-69-1

CCG 2046

Cat. No.: B1662337
CAS No.: 13017-69-1
M. Wt: 198.22 g/mol
InChI Key: OUAQSPOCQDQFEV-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of CCG 2046 involves the reaction of 2-pentanone with malononitrile. This reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The industrial production methods for this compound are not widely documented, but the synthetic route generally involves the use of high-purity reagents and precise reaction conditions to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

CCG 2046 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CCG 2046 has a wide range of scientific research applications, including:

    Chemistry: It is used as a chemical inhibitor in various assays to study the interaction between proteins and other molecules.

    Biology: It is used to investigate the role of RGS4 in cell signaling pathways and its potential as a therapeutic target.

    Medicine: It has been studied for its potential use in treating diseases related to dysregulated G-protein signaling, such as certain types of cancer and neurological disorders.

    Industry: It is used in high-throughput screening assays to identify potential drug candidates .

Mechanism of Action

CCG 2046 exerts its effects by inhibiting the activity of RGS4. This inhibition disrupts the interaction between RGS4 and the G-protein alpha subunit, thereby modulating the signaling pathways regulated by these proteins. The precise molecular targets and pathways involved in this mechanism are still being studied, but it is believed that this compound affects various downstream signaling events that are critical for cell function and survival .

Comparison with Similar Compounds

CCG 2046 is unique in its ability to selectively inhibit RGS4. Similar compounds include:

    CCG 4986: Another inhibitor of RGS4, but with different potency and selectivity profiles.

    Ellipticine: A compound that also inhibits RGS4 but has additional biological activities.

    PD 169316: A kinase inhibitor that affects similar signaling pathways but through different mechanisms.

Properties

IUPAC Name

3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-3-4-9(2)10(5-12,6-13)11(9,7-14)8-15/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAQSPOCQDQFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C(C1(C#N)C#N)(C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294828
Record name 3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13017-69-1
Record name NSC98338
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CCG-2046
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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